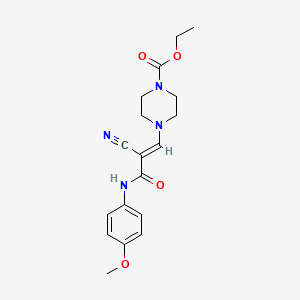

(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Description

The compound (E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a piperazine derivative characterized by:

- A piperazine ring substituted at the 4-position with an ethyl carboxylate group.

- An (E)-configured propen-1-en-1-yl linker bridging the piperazine and a 2-cyano-3-((4-methoxyphenyl)amino)-3-oxo group.

This structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, given the pharmacophoric relevance of piperazine and cinnamoyl-like moieties .

Properties

IUPAC Name |

ethyl 4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-3-26-18(24)22-10-8-21(9-11-22)13-14(12-19)17(23)20-15-4-6-16(25-2)7-5-15/h4-7,13H,3,8-11H2,1-2H3,(H,20,23)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUHMXLMVVELH-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a cyano group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 341.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- A study demonstrated that related compounds could inhibit the growth of cancer cells through the modulation of apoptotic pathways, particularly by activating caspase cascades .

-

Antimicrobial Effects :

- The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive bacteria. The presence of the cyano group is believed to enhance its antibacterial activity by disrupting bacterial cell wall synthesis.

- In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating promising antibacterial properties .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study involving a series of piperazine derivatives highlighted the anticancer potential of compounds structurally similar to this compound. These derivatives were tested against human breast cancer cell lines (MCF7), showing IC50 values in the low micromolar range, suggesting effective cytotoxicity .

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values lower than those observed for conventional antibiotics like penicillin and tetracycline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Key Observations :

- The target compound is distinguished by its cyano group and 4-methoxyphenylamino substitution, which are absent in other analogs. These groups may enhance polarity and hydrogen-bonding capacity compared to ketone-containing analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties

Key Observations :

- The cyano group in the target compound increases polarity (lower logP) compared to fluorophenyl- or methoxyphenyl-substituted analogs .

- The ethyl carboxylate group enhances solubility in protic solvents relative to carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.